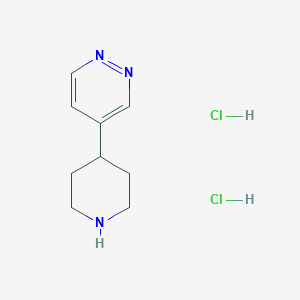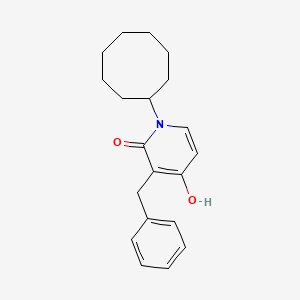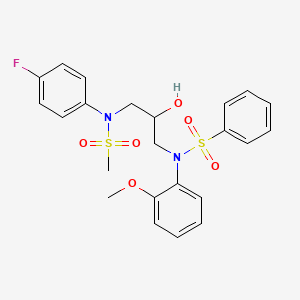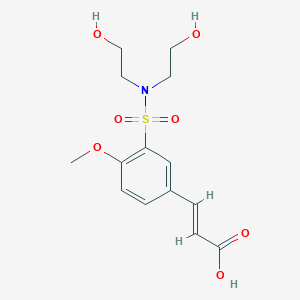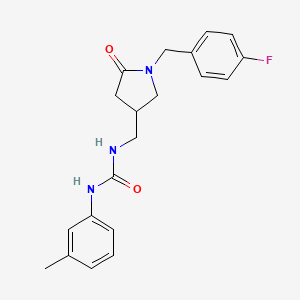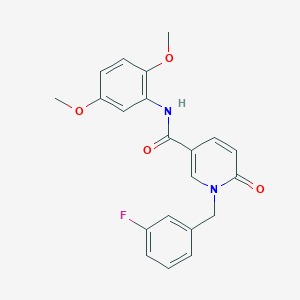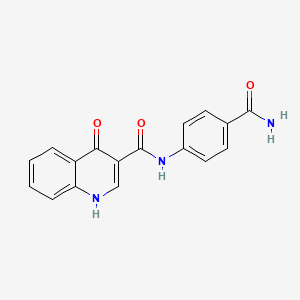
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes understanding its chemical properties, such as its acidity or basicity, its reactivity with other substances, and its spectroscopic properties.科学的研究の応用
Anticancer and Fluorescence Applications
One significant study discusses the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, closely related to N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, highlighting their potential as anticancer agents and fluorescence agents. These compounds, derived from 3-nitrophthalic anhydride, α-haloketones, and primary amines, showed cytotoxic activity against various cancer cell lines and non-malignant cell lines. Their fluorescent properties were also evaluated, showing interesting data that could be compared to isomeric compounds studied in the past, suggesting their application in bioimaging and cancer therapy (Funk et al., 2015).
Antimicrobial Activity
Another research domain for these compounds includes their antimicrobial properties. A study synthesizing N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides explored their in vitro antibacterial and antifungal activities. These compounds showed activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential use in developing new antimicrobial agents (Desai et al., 2011).
Inhibition of Human Immunodeficiency Virus (HIV)
The investigation into 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors demonstrates the potential of these compounds in antiviral therapy. Some derivatives displayed low nanomolar inhibitory properties against the HIV-1 integrase, comparable to clinically used drugs, suggesting a novel mechanism of action for inhibiting the virus, which could lead to the development of new antiviral drugs (Billamboz et al., 2013).
Antiherpes Activities
Research into the broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides revealed their potential as herpesvirus polymerase inhibitors. These compounds demonstrated potent inhibition against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases without affecting human polymerases, suggesting their application in treating herpesvirus-induced diseases (Oien et al., 2002).
Mycobacterium tuberculosis Inhibition
The synthesis and evaluation of novel derivatives for their antitubercular activity against Mycobacterium tuberculosis indicate the potential of these compounds in treating tuberculosis. Several analogs showed promising antitubercular agents with lower cytotoxicity profiles, contributing to the search for new treatments against this infectious disease (Marvadi et al., 2020).
Safety And Hazards
This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact.
将来の方向性
This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying new reactions, or exploring new applications for the compound.
I hope this general guide is helpful. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or databases, or working with a chemist or a chemical analyst. Please note that handling chemicals should always be done in a safe manner, following appropriate safety protocols, and under the supervision of trained professionals.
特性
IUPAC Name |
N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXRNKHNCBQZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-4-[4-(4-methoxybenzenesulfonyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2718977.png)
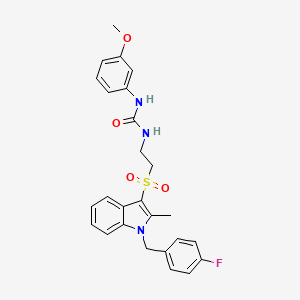
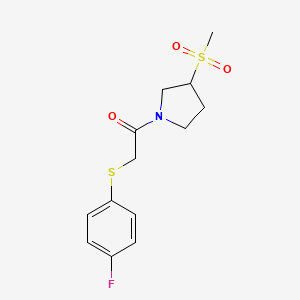
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2718984.png)
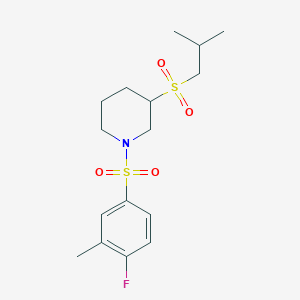
![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2718989.png)
